molecular formula C20H12MgN2O6 B12336394 Magnesium 8-hydroxyquinolinate

Magnesium 8-hydroxyquinolinate

Cat. No.: B12336394
M. Wt: 400.6 g/mol
InChI Key: RIWUZCPNZAUGCE-UHFFFAOYSA-L
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Description

Magnesium 8-hydroxyquinolinate is a coordination compound formed by the reaction of magnesium ions with 8-hydroxyquinoline. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium 8-hydroxyquinolinate can be synthesized by reacting magnesium chloride hexahydrate with 8-hydroxyquinoline in an acetone solution. The pH of the solution is adjusted to 9 using concentrated aqueous ammonia, and the mixture is stirred and heated for one hour .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and stirring conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium 8-hydroxyquinolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the magnesium ion.

    Substitution: The 8-hydroxyquinoline ligand can be substituted with other ligands under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds.

Scientific Research Applications

Magnesium 8-hydroxyquinolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium 8-hydroxyquinolinate involves its ability to form stable chelates with metal ions. The compound’s chelating properties allow it to interact with various molecular targets, including enzymes and metal ions, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Zinc 8-hydroxyquinolinate
  • Copper 8-hydroxyquinolinate
  • Iron 8-hydroxyquinolinate

Uniqueness

Magnesium 8-hydroxyquinolinate is unique due to its specific coordination chemistry and stability. Compared to other metal 8-hydroxyquinolinate complexes, this compound exhibits distinct thermal and chemical stability, making it particularly valuable in applications requiring robust and stable compounds .

Properties

Molecular Formula

C20H12MgN2O6

Molecular Weight

400.6 g/mol

IUPAC Name

magnesium;2-carboxyquinolin-8-olate

InChI

InChI=1S/2C10H7NO3.Mg/c2*12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8;/h2*1-5,12H,(H,13,14);/q;;+2/p-2

InChI Key

RIWUZCPNZAUGCE-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.[Mg+2]

Origin of Product

United States

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